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Compound of Interest

Compound Name: 4-Methyl-3-heptanol

Cat. No.: B077350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of (3S,4S)-4-Methyl-3-heptanol, a key component of the

aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus. The

methodologies outlined below are based on established and reliable synthetic routes,

emphasizing high stereoselectivity and yields.

Introduction
(3S,4S)-4-Methyl-3-heptanol is a chiral alcohol with significant biological activity. Its precise

stereochemistry is crucial for its function as an insect pheromone, making enantioselective

synthesis a critical aspect of its production for applications in pest management and ecological

research.[1][2] This document details two primary approaches for its stereoselective synthesis:

a multi-enzymatic one-pot reaction and a method involving asymmetric epoxidation followed by

regioselective epoxide cleavage.

Data Summary
The following tables summarize the quantitative data associated with the described synthetic

methods, providing a clear comparison of their efficiency and stereoselectivity.

Table 1: Multi-Enzymatic One-Pot Synthesis of (3S,4S)-4-Methyl-3-heptanol[1]
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Parameter Value

Starting Material (E)-4-Methylhept-2-en-3-one

Enzymes
Ene-reductase (ER), Alcohol dehydrogenase

(ADH)

Yield 72%

Enantiomeric Excess (ee) 99%

Diastereomeric Excess (de) 94%

Table 2: Asymmetric Epoxidation Route to (3S,4S)-4-Methyl-3-heptanol

Parameter Value

Key Reaction Sharpless Asymmetric Epoxidation

Chiral Catalyst Diethyl tartrate (DET)

Epoxide Opening Reagent Trimethylaluminum

Overall Yield Not explicitly stated

Stereoselectivity High

Experimental Protocols
Protocol 1: Multi-Enzymatic One-Pot Synthesis
This protocol outlines a two-step, one-pot enzymatic reaction for the synthesis of (3S,4S)-4-
Methyl-3-heptanol from (E)-4-methylhept-2-en-3-one. The process leverages the

stereoselectivity of an ene-reductase and an alcohol dehydrogenase.[1]

Materials:

(E)-4-Methylhept-2-en-3-one

Ene-reductase (e.g., OYE1-W116V)
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Alcohol dehydrogenase (e.g., ADH440)

NADPH or a suitable cofactor regeneration system

Phosphate buffer (pH 7.5)

Ethyl acetate (for extraction)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve (E)-4-methylhept-2-en-3-one (100 mg,

0.794 mmol) in phosphate buffer.

First Enzymatic Reduction: Add the ene-reductase (OYE1-W116V) and the NADPH cofactor

system to the reaction mixture. Stir the reaction at room temperature and monitor the

reduction of the C=C double bond by TLC or GC.

Second Enzymatic Reduction: Once the first reduction is complete, add the alcohol

dehydrogenase (ADH440) to the same reaction vessel. Continue to stir at room temperature

and monitor the reduction of the ketone to the alcohol.

Work-up and Purification: Upon completion of the second reduction, extract the reaction

mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate

and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography to yield (3S,4S)-4-Methyl-3-heptanol.

Characterization: Confirm the stereochemistry and purity of the final product using chiral GC

and NMR spectroscopy. The enantiomeric excess should be ≥99% and the diastereomeric

excess ≥94%.[1]

Protocol 2: Synthesis via Asymmetric Epoxidation and
Epoxide Cleavage
This protocol describes the synthesis of (3S,4S)-4-Methyl-3-heptanol starting from an allylic

alcohol, utilizing a Sharpless asymmetric epoxidation followed by a regioselective opening of
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the resulting epoxide.[2][3]

Materials:

(E)-2-Methyl-2-hexen-1-ol

Titanium(IV) isopropoxide

(+)-Diethyl tartrate ((+)-DET)

tert-Butyl hydroperoxide (TBHP)

Trimethylaluminum (TMA)

Dichloromethane (anhydrous)

Diethyl ether (anhydrous)

Saturated aqueous sodium fluoride solution

Saturated aqueous ammonium chloride solution

Procedure:

Asymmetric Epoxidation:

In a flame-dried flask under an inert atmosphere, dissolve (+)-diethyl tartrate in anhydrous

dichloromethane.

Cool the solution to -20°C and add titanium(IV) isopropoxide, followed by the allylic alcohol

((E)-2-methyl-2-hexen-1-ol).

Add tert-butyl hydroperoxide dropwise while maintaining the temperature at -20°C.

Stir the reaction mixture at -20°C for several hours until the starting material is consumed

(monitor by TLC).

Work up the reaction by adding a saturated aqueous solution of sodium fluoride and

stirring vigorously. Filter the mixture and extract the filtrate with dichloromethane. Dry and
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concentrate the organic phase to obtain the chiral epoxide.

Regioselective Epoxide Opening:

Dissolve the purified epoxide in anhydrous diethyl ether and cool to 0°C under an inert

atmosphere.

Slowly add a solution of trimethylaluminum in hexanes.

Allow the reaction to warm to room temperature and stir until the epoxide is consumed

(monitor by TLC).

Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride.

Extract the mixture with diethyl ether, dry the organic layer, and concentrate.

Purify the resulting diol by column chromatography.

Conversion to (3S,4S)-4-Methyl-3-heptanol: The resulting diol can be converted to the

target compound through standard functional group manipulations, such as tosylation of the

primary alcohol followed by reduction.

Visualizations
Diagram 1: Workflow for Multi-Enzymatic Synthesis
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Workflow for Multi-Enzymatic Synthesis of (3S,4S)-4-Methyl-3-heptanol

Start: (E)-4-Methylhept-2-en-3-one

Step 1: C=C Reduction
(Ene-Reductase)

Intermediate: (S)-4-Methylheptan-3-one

Step 2: C=O Reduction
(Alcohol Dehydrogenase)

Product: (3S,4S)-4-Methyl-3-heptanol

Click to download full resolution via product page

Caption: A schematic overview of the one-pot, two-step enzymatic synthesis.

Diagram 2: Key Steps in Asymmetric Epoxidation Route
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Key Steps in the Asymmetric Epoxidation Route

Allylic Alcohol

Sharpless Asymmetric Epoxidation
(Ti(OiPr)4, (+)-DET, TBHP)

Chiral Epoxide

Regioselective Epoxide Opening
(Trimethylaluminum)

Diol Intermediate

Functional Group Manipulation

(3S,4S)-4-Methyl-3-heptanol

Click to download full resolution via product page

Caption: The synthetic pathway involving asymmetric epoxidation and epoxide opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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